molecular formula C₂₀H₂₈D₄ClNO₂ B1163150 Drofenine Hydrochloride-d4

Drofenine Hydrochloride-d4

Cat. No.: B1163150
M. Wt: 357.95
Attention: For research use only. Not for human or veterinary use.
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Description

Drofenine Hydrochloride-d4 is a deuterated analog of Drofenine Hydrochloride (C₂₀H₃₁NO₂·HCl), a competitive inhibitor of butyrylcholinesterase (BChE) with a reported inhibition constant (Ki) of 3 µM . The deuterated form, labeled as C₂₀D₄H₂₇NO₂·HCl, replaces four hydrogen atoms with deuterium, enhancing its stability and making it a critical tool for analytical applications such as mass spectrometry and pharmacokinetic studies . Drofenine Hydrochloride itself is clinically utilized as an antispasmodic and anticholinergic agent, targeting smooth muscle relaxation and pain relief in gastrointestinal, biliary, and urogenital tracts .

Properties

Molecular Formula

C₂₀H₂₈D₄ClNO₂

Molecular Weight

357.95

Synonyms

α-Cyclohexyl-benzeneacetic Acid 2-(Diethylamino)ethyl Ester Hydrochloride-d4;  α-Phenyl-cyclohexaneacetic Acid 2-(Diethylamino)ethyl Ester Hydrochloride-d4;  2-(Diethylamino)ethyl α-Cyclohexylbenzeneacetate Hydrochloride-d4;  Adiphenine H hydrochloride-

Origin of Product

United States

Comparison with Similar Compounds

Tofenamic Acid

  • Structure : A diphenylamine derivative with structural similarities to Drofenine Hydrochloride, featuring a carboxyl group instead of an ester moiety .
  • Target: Unlike Drofenine, tofenamic acid primarily acts as a non-steroidal anti-inflammatory drug (NSAID), inhibiting cyclooxygenase (COX) enzymes .
  • Applications : Used for migraine and musculoskeletal pain, contrasting with Drofenine’s antispasmodic applications .

Benactyzine

  • Structure : Shares anticholinergic properties but differs in its quinuclidine backbone .
  • Target : Inhibits acetylcholine signaling via muscarinic receptor blockade, unlike Drofenine’s dual action on BChE and TRPV3 .

Functional Analogs (BChE Inhibitors)

Compound Target Ki/EC₅₀ (µM) Selectivity Over AChE Applications
Drofenine HCl BChE, TRPV3 3 (Ki) Moderate Antispasmodic, TRPV3 agonist
Rivastigmine BChE, AChE 0.1–10 (Ki) Low Alzheimer’s disease
Donepezil AChE 0.006 (Ki) High Alzheimer’s disease

Key Findings :

  • Drofenine’s BChE inhibition is less potent than donepezil’s AChE targeting but offers unique TRPV3 activation, expanding its therapeutic scope .
  • Rivastigmine lacks TRPV3 activity, highlighting Drofenine’s dual functionality .

Deuterated Analogs

Compound Deuterated Sites Applications Metabolic Stability
Drofenine HCl-d4 4 H → D Analytical internal standard Enhanced stability vs. parent
2-Chlorotriethylamine HCl-d4 4 H → D NMR spectroscopy Slower hepatic metabolism
Propafenone-d5 HCl 5 H → D Pharmacokinetic studies Reduced CYP2D6 clearance

Key Findings :

  • Deuterated compounds like Drofenine HCl-d4 are pivotal in reducing metabolic degradation, improving detection sensitivity in assays .
  • Unlike Drofenine HCl-d4, Propafenone-d5 targets cardiac ion channels, illustrating divergent applications despite isotopic labeling .

TRPV3 Agonists

Compound EC₅₀ (TRPV3 Activation) Selectivity Over TRPV1/4 Clinical Use
Drofenine HCl 207 µM High Antispasmodic
2-APB 78 µM Low Research tool
Carvacrol 438 µM Moderate Food additive

Key Findings :

  • Drofenine’s EC₅₀ for TRPV3 is intermediate between 2-APB and carvacrol, but its selectivity avoids off-target effects on TRPV1/4 .
  • 2-APB’s higher potency is offset by poor selectivity, limiting therapeutic utility .

Research and Commercial Considerations

  • Pricing: Drofenine Hydrochloride-d4 is custom-synthesized (exact pricing undisclosed), while non-deuterated Drofenine HCl costs ~$58–$275 per 25–100 mg .
  • Regulatory Status : Drofenine HCl is approved for clinical use in Oman (brand: Spasmo-Cibalgin), but its deuterated form remains a research tool .

Q & A

Q. What are the key biochemical properties of Drofenine Hydrochloride-d4 relevant to its use as a research tool in cholinesterase studies?

this compound is a deuterated analog of Drofenine Hydrochloride, a competitive inhibitor of butyrylcholinesterase (BChE) with a reported inhibitory constant (Ki) of 3 µM . Its deuterated form is typically employed in metabolic stability studies or as an internal standard in mass spectrometry due to its isotopic labeling. Key properties include solubility in methanol (10 mg/mL) and recommended storage at -20°C to maintain stability . Researchers should validate isotopic purity (>98%) using techniques like NMR or high-resolution mass spectrometry .

Q. What analytical techniques are recommended for confirming the isotopic purity and structural integrity of this compound in experimental preparations?

Isotopic purity can be confirmed via nuclear magnetic resonance (NMR) spectroscopy to detect deuterium incorporation and liquid chromatography-tandem mass spectrometry (LC-MS/MS) to assess molecular weight accuracy . Structural integrity should be verified using Fourier-transform infrared spectroscopy (FTIR) to identify functional groups and X-ray crystallography (if available) for conformational analysis. Batch-specific certificates of analysis (COA) from suppliers should be reviewed for purity data (>98%) .

Q. What are the recommended storage conditions and handling protocols for this compound to ensure chemical stability and researcher safety?

Store this compound at -20°C in a tightly sealed container protected from light and moisture . Avoid contact with strong acids, alkalis, or oxidizing agents, as these may degrade the compound . Handling should follow strict safety protocols: use nitrile gloves, safety goggles, and lab coats in a fume hood. In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How can researchers design in vitro experiments to assess the metabolic stability of this compound compared to its non-deuterated counterpart?

Conduct parallel incubations of deuterated and non-deuterated compounds in liver microsomes or hepatocytes. Use LC-MS/MS to quantify parent compounds and metabolites. The deuterium label reduces metabolic oxidation via the kinetic isotope effect, allowing comparison of half-life (t½) and intrinsic clearance (CLint). Include controls with cytochrome P450 inhibitors (e.g., 1-aminobenzotriazole) to identify enzyme-specific degradation pathways .

Q. In enzyme kinetic studies, how does the deuteration of Drofenine Hydrochloride influence its binding affinity and catalytic inhibition of butyrylcholinesterase?

Deuteration may alter binding kinetics due to changes in hydrogen-bonding strength or steric effects. Perform competitive inhibition assays using Ellman’s method with acetylthiocholine as a substrate. Compare IC50 values between deuterated and non-deuterated forms under identical buffer conditions (pH 7.4, 25°C). Use surface plasmon resonance (SPR) to measure real-time association/dissociation rates (kon, koff) and calculate KD .

Q. What methodological considerations are critical when employing this compound in calcium flux assays to study TRPV3 channel activity?

Optimize concentrations based on prior studies with non-deuterated Drofenine (e.g., 250 µM in TRPV3 inhibition) . Account for potential isotope effects on receptor-ligand interactions by including parallel assays with the non-deuterated compound. Use fluorometric imaging plate reader (FLIPR) systems to measure intracellular Ca<sup>2+</sup> levels in HEK293 cells expressing TRPV3. Validate specificity with TRPV3 antagonists (e.g., 10 µM) and controls for off-target effects on related channels (e.g., TRPA1) .

Q. How should researchers address discrepancies in reported inhibitory constants (Ki) for Drofenine Hydrochloride across different experimental models?

Discrepancies may arise from variations in enzyme sources (e.g., recombinant vs. tissue-extracted BChE) or assay conditions (pH, temperature). Replicate experiments using standardized protocols, such as the ISO/IEC 17025 guidelines. Perform statistical meta-analyses of published data to identify outliers and assess inter-laboratory variability. Use tools like the Bland-Altman plot to quantify bias between methods .

Data Analysis and Contradiction Resolution

Q. What strategies can resolve conflicting results in studies investigating this compound’s role in myelodysplastic syndromes (MDS) or hematopoietic dysfunction?

Reconcile findings by cross-referencing in vivo models (e.g., Srsf2-mutant mice) with in vitro hematopoietic progenitor assays . Validate RNA-binding protein (RBP) interactions via RNA immunoprecipitation sequencing (RIP-seq) and assess splicing anomalies using nanopore direct RNA sequencing. Compare transcript degradation rates via nonsense-mediated decay (NMD) inhibition .

Q. How can researchers ensure reproducibility when using this compound in cross-species pharmacokinetic studies?

Standardize dosing regimens across species (e.g., mice, primates) based on body surface area normalization. Collect plasma samples at matched time points and analyze using validated LC-MS/MS methods. Apply physiologically based pharmacokinetic (PBPK) modeling to account for species-specific metabolic differences. Publish raw data and modeling parameters in open-access repositories .

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